1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting tert-butylamidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Pyridine ring functionalization: The oxadiazole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.
Imidazole ring formation: The final step involves the cyclization of the intermediate with an imidazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring may have different pharmacological properties.
Imidazole derivatives: These compounds are known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its combination of functional groups, which may result in a unique spectrum of biological activities and pharmacological properties.
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentylimidazole-4-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c1-20(2,3)19-24-18(28-25-19)13-8-9-21-16(10-13)26-11-15(22-12-26)17(27)23-14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,23,27) |
InChI Key |
RDCINIDDZRZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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